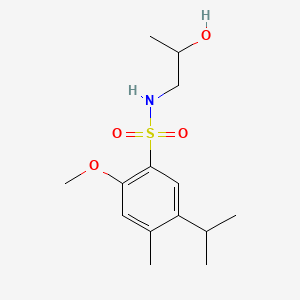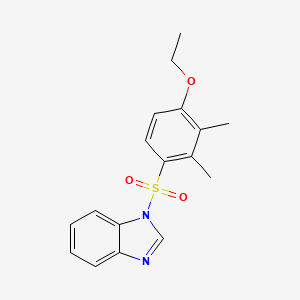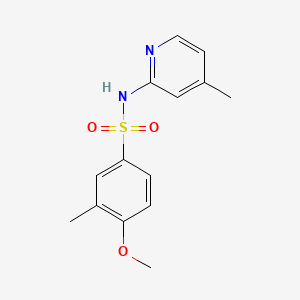![molecular formula C14H13Cl2N5O B604886 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine CAS No. 1092331-38-8](/img/structure/B604886.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” is a synthetic organic compound that features a dichlorophenyl group, a furan ring, and a tetraazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the tetraazole moiety: The tetraazole group can be introduced via cycloaddition reactions involving azides and nitriles.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amine group.
Reduction: Reduction reactions could target the dichlorophenyl group or the tetraazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-methyl-2H-tetraazol-5-yl)amine
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-imidazol-5-yl)amine
Uniqueness
The unique combination of the dichlorophenyl, furan, and tetraazole groups in “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
1092331-38-8 |
|---|---|
Fórmula molecular |
C14H13Cl2N5O |
Peso molecular |
338.2g/mol |
Nombre IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-10-4-6-13(22-10)11-7-9(15)3-5-12(11)16/h3-7H,2,8H2,1H3,(H,17,19) |
Clave InChI |
NRIVYQUOVBYCSY-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]morpholine](/img/structure/B604803.png)
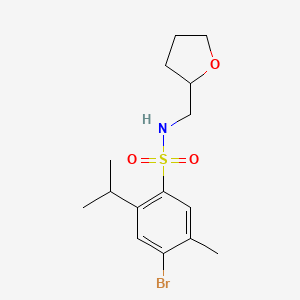
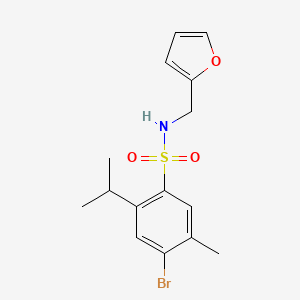
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604808.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604809.png)

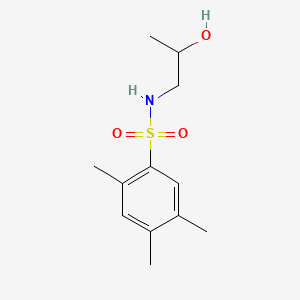
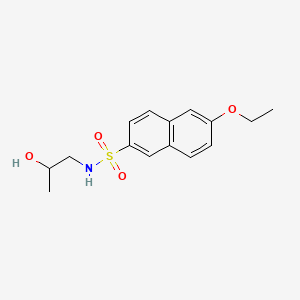
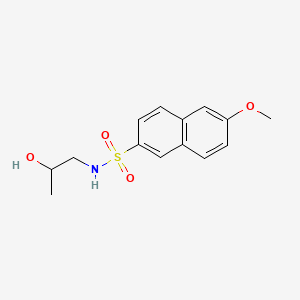
amine](/img/structure/B604815.png)
